Octahydro-1h-isoindol-1-one
Overview
Description
Octahydro-1H-isoindol-1-one is an organic compound with the molecular formula C8H13NO It is a derivative of isoindoline and is characterized by a saturated bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1H-isoindol-1-one typically involves the hydrogenation of isoindoline derivatives. One common method is the catalytic hydrogenation of isoindoline using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature conditions. This process results in the reduction of the double bonds, yielding this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the hydrogenation process.
Chemical Reactions Analysis
Types of Reactions: Octahydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoindole derivatives.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is typically used.
Substitution: Alkyl halides (e.g., methyl iodide) can be used for N-alkylation reactions.
Major Products:
Oxidation: Isoindole derivatives.
Reduction: More saturated isoindoline derivatives.
Substitution: N-substituted this compound derivatives.
Scientific Research Applications
Octahydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of Octahydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering their function.
Comparison with Similar Compounds
Hexahydroisoindoline: Similar in structure but with fewer hydrogen atoms.
Tetrahydroisoindoline: Contains even fewer hydrogen atoms and has different reactivity.
Isoindoline: The parent compound with unsaturated bonds.
Uniqueness: Octahydro-1H-isoindol-1-one is unique due to its fully saturated bicyclic structure, which imparts different chemical and physical properties compared to its less saturated analogs. This saturation makes it more stable and less reactive under certain conditions, making it suitable for specific applications where stability is crucial.
Properties
CAS No. |
10479-68-2 |
---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydroisoindol-1-one |
InChI |
InChI=1S/C8H13NO/c10-8-7-4-2-1-3-6(7)5-9-8/h6-7H,1-5H2,(H,9,10)/t6-,7-/m0/s1 |
InChI Key |
JKYNCKNIVHDOKU-BQBZGAKWSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)CNC2=O |
SMILES |
C1CCC2C(C1)CNC2=O |
Canonical SMILES |
C1CCC2C(C1)CNC2=O |
2555-11-5 10479-68-2 |
|
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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